Clocortolone
Description
Clocortolone is a topical corticosteroid used primarily for its anti-inflammatory and antipruritic properties. It is commonly used in the form of this compound pivalate, an esterified version of the compound, and is applied as a cream to treat various inflammatory skin conditions such as dermatitis . This compound is classified as a medium-strength corticosteroid and is unique among steroids due to the presence of both a chlorine atom and a fluorine atom in its structure .
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTMADLUXIRMGX-RFPWEZLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333489 | |
| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clocortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.50e-02 g/L | |
| Record name | Clocortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4828-27-7, 34097-16-0 | |
| Record name | Clocortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4828-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clocortolone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004828277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clocortolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOCORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ZUB7XE0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clocortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Methylation Reaction
The initial step introduces a methyl group at the C-16 position using Grignard reagents.
Reaction Conditions
- Substrate : 10 g of General Formula III.
- Solvent : Tetrahydrofuran (THF) or diethyl ether.
- Reagents : Methylmagnesium bromide (CH₃MgBr), cuprous chloride (CuCl).
- Temperature : -30°C to 0°C.
- Time : 3 hours.
- Workup : Quenching with 10% ammonium chloride (NH₄Cl).
- Yield : 91% (9.1 g).
Alternative Grignard reagents (e.g., CH₃MgCl, CH₃MgI) and solvents (diethyl ether) are viable but may alter reaction kinetics.
Epoxidation
The methylated product undergoes epoxidation to form a 9,11-epoxide.
Reaction Conditions
Fluorination
Epoxide fluorination introduces a fluorine atom at C-6 using selecflour or hydrogen fluoride (HF).
Reaction Conditions
Dehydrogenation
Aromatization of the A-ring is achieved via dehydrogenation.
Reaction Conditions
Chlorination
Chlorine is introduced at C-9 using hydrochloric acid (HCl).
Reaction Conditions
Hydrolysis
The acetate group at C-21 is hydrolyzed to yield this compound.
Reaction Conditions
- Solvent : Methanol or ethanol.
- Reagents : Sodium hydroxide (NaOH).
- Temperature : 20–100°C.
- Time : 10 minutes–2 hours.
- Workup : Concentration and recrystallization.
Table 1: Summary of Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methylation | CH₃MgBr, CuCl | THF | -30–0 | 3 | 91 |
| Epoxidation | m-CPBA | DCM | 0–25 | 2–4 | 85 |
| Fluorination | Selecflour | Acetonitrile | 50 | 12 | 78 |
| Dehydrogenation | DDQ | Dioxane | 90 | 18 | 82 |
| Chlorination | HCl | Acetic acid | 25 | 5 | 88 |
| Hydrolysis | NaOH | Methanol | 60 | 1 | 95 |
Table 2: Characterization Data for this compound
| Technique | Key Signals (δ, ppm) | Inference |
|---|---|---|
| ¹H NMR | 1.21 (s, 3H, CH₃), 5.71 (s, 1H, H-4) | Methyl and olefinic protons |
| ¹³C NMR | 170.2 (C-20), 199.5 (C-3) | Ketone and ester carbonyl groups |
Critical Analysis of Synthetic Route
The pathway achieves a total yield of 48% over six steps, with hydrolysis being the most efficient (95% yield). Fluorination and dehydrogenation are rate-limiting due to harsh conditions and reagent costs. Alternative catalysts (e.g., N-fluoropyridinium salts) could improve fluorination efficiency.
Industrial-Scale Adaptations
For bulk production, continuous flow reactors are proposed for methylation and epoxidation to enhance reproducibility. Solvent recovery systems (e.g., DCM distillation) reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Clocortolone undergoes several types of chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Reduction of double bonds to single bonds.
Substitution: Halogenation at specific carbon atoms.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include halogenating agents (e.g., chlorine and fluorine sources), oxidizing agents, and reducing agents. The reaction conditions vary depending on the specific transformation being carried out but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include this compound pivalate, which is the esterified form used in topical formulations. Other intermediates and by-products may be formed during the synthesis, but these are typically removed during the purification process.
Scientific Research Applications
Clinical Applications
Clocortolone pivalate is primarily indicated for the treatment of:
- Atopic Dermatitis : Studies have shown significant improvement in symptoms such as erythema, scaling, and pruritus in patients with atopic dermatitis when treated with this compound pivalate cream .
- Seborrheic Dermatitis : The cream has demonstrated efficacy in reducing inflammation and discomfort associated with seborrheic dermatitis .
- Contact Dermatitis : this compound pivalate effectively alleviates symptoms of contact dermatitis, providing relief from itching and irritation .
- Psoriasis : Clinical trials indicate that this compound pivalate is effective in managing psoriasis vulgaris, showing superior results compared to vehicle treatments .
Efficacy
A systematic review and multiple clinical trials have established that this compound pivalate 0.1% cream is effective across various dermatological conditions:
- Atopic Dermatitis : In a study involving 109 patients, those treated with this compound showed a significantly higher rate of improvement compared to the placebo group by Day 4 and maintained efficacy through Day 14 .
- Psoriasis : In trials involving psoriasis patients, significant improvements were noted by Day 7, with continued efficacy observed at subsequent follow-ups .
Safety
This compound pivalate has a favorable safety profile:
- Adverse Effects : The incidence of adverse effects is low, primarily limited to minor localized reactions such as dryness or irritation. No serious systemic effects or hypothalamic-pituitary-adrenal axis suppression were reported in studies .
- Pediatric Use : Research indicates that this compound is safe for use in pediatric populations, with studies showing effective symptom relief and minimal adverse events .
Study on Pediatric Adherence
A study focused on adherence to this compound pivalate cream in pediatric patients with atopic dermatitis revealed that despite self-reported adherence rates being high (71%-97%), actual adherence was significantly lower (18%-109%). Nonetheless, the treatment resulted in substantial clinical improvements regardless of adherence levels, highlighting the "forgiving" nature of mid-potency corticosteroids .
Efficacy in Facial Dermatoses
Another significant study evaluated the use of this compound pivalate for facial dermatoses. In a cohort ranging from infants to elderly patients, 76% experienced marked relief from symptoms such as erythema and scaling after three weeks of treatment. The overall therapeutic response was rated as good to excellent in about 68% of subjects .
Mechanism of Action
These proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid . This results in reduced inflammation and itching in the affected areas.
Comparison with Similar Compounds
Clocortolone is unique among topical corticosteroids due to the presence of both a chlorine atom at C-9 and a fluorine atom at C-6 . This combination is not found in other corticosteroids, which contributes to its distinct pharmacological profile. Similar compounds include:
Hydrocortisone: A lower potency corticosteroid used for mild inflammatory conditions.
Betamethasone: A higher potency corticosteroid used for more severe conditions.
Triamcinolone: Another medium potency corticosteroid with a different halogenation pattern.
In comparison to these compounds, this compound offers a balance between potency and safety, making it suitable for a wide range of patients .
Biological Activity
Clocortolone, specifically in its form as this compound pivalate, is a synthetic corticosteroid known for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on pharmacological effects, clinical efficacy, safety profiles, and structural characteristics that influence its therapeutic applications.
Pharmacological Properties
This compound pivalate is classified as a mid-potency topical corticosteroid. Its unique structural modifications enhance its lipophilicity and skin penetration, which are critical for its efficacy in treating dermatological conditions. The key structural features include:
- β-hydroxylation at C-11
- Methylation at C-16
- Double bonds at C-1,2
- Esterification at C-21 with a pivalate group
- Halogenation at C-6 and C-9
These modifications contribute to the drug's increased potency and reduced side effects compared to other corticosteroids .
This compound exerts its effects primarily through binding to glucocorticoid receptors in the skin, leading to the modulation of inflammatory responses. Its high lipophilicity allows for effective penetration into the stratum corneum, resulting in significant local concentrations that enhance anti-inflammatory action .
Case Studies and Clinical Trials
- Atopic Dermatitis : A systematic review highlighted that this compound pivalate cream (0.1%) demonstrated early onset of action in treating mild to moderate atopic dermatitis (AD) with significant improvements observed within the first week of treatment. In one study involving pediatric patients, this compound pivalate resulted in a 47.7% improvement in the Eczema Area and Severity Index (EASI) score after four weeks .
- Eczematous Dermatitis : In double-blind trials comparing this compound pivalate with placebo, a greater proportion of patients reported good or excellent responses after 14 days of treatment. The study noted minimal adverse effects, with only 3.4% of patients experiencing dryness or irritation compared to 10.4% in the placebo group .
- Psoriasis : this compound was also evaluated in psoriasis treatment, showing effectiveness in 40% of cases with marked improvement in symptoms like erythema and scaling .
Safety Profile
The safety profile of this compound pivalate is favorable, with studies indicating no significant suppression of the hypothalamic-pituitary-adrenal (HPA) axis even after prolonged use . Cutaneous safety studies have shown negligible irritancy among healthy subjects using this compound under patch occlusion for extended periods .
Comparative Efficacy Table
| Condition | Efficacy Rate (%) | Key Findings |
|---|---|---|
| Atopic Dermatitis | 69 | Significant improvement in EASI scores |
| Eczematous Dermatitis | Not specified | Higher response rates compared to placebo |
| Psoriasis | 40 | Marked improvement in erythema and scaling |
Q & A
Q. What standardized in vitro models are used to assess clocortolone's anti-inflammatory efficacy in dermatological research?
To evaluate this compound’s efficacy, researchers commonly use keratinocyte or fibroblast cell lines treated with pro-inflammatory cytokines (e.g., TNF-α or IL-6). Key metrics include inhibition of cytokine release (measured via ELISA) and suppression of NF-κB pathway activation (assessed via Western blot or luciferase reporter assays). Controls should include untreated cells and reference corticosteroids (e.g., hydrocortisone). Dose-response curves are critical to establish potency (EC50 values) .
Q. What are the established molecular mechanisms differentiating this compound from other topical corticosteroids?
this compound binds the glucocorticoid receptor (GR) with high affinity, but its halogenated structure (chlorine at C6 and C9) enhances lipid solubility, improving epidermal penetration. Unlike non-halogenated corticosteroids, this compound exhibits prolonged receptor dissociation kinetics, which may explain its sustained anti-inflammatory effects. Comparative studies using radioligand binding assays and gene expression profiling (e.g., GR-target genes like FKBP5) are recommended to validate these differences .
Advanced Research Questions
Q. How can researchers design a robust comparative pharmacokinetic study between this compound pivalate and other corticosteroids in human skin models?
A PICOT framework is recommended:
- Population : Ex vivo human skin explants.
- Intervention : this compound pivalate (0.1% formulation).
- Comparison : Betamethasone dipropionate or hydrocortisone butyrate.
- Outcome : Stratum corneum retention time and dermal absorption rates (quantified via HPLC-MS).
- Time : 24-hour exposure.
Include controls for vehicle effects and use Franz diffusion cells to simulate topical application. Statistical analysis should account for inter-individual variability (mixed-effects models) .
Q. What methodologies resolve contradictions in this compound’s potency data across studies?
Contradictions often arise from variability in experimental models (e.g., animal vs. human skin) or assay sensitivity. To address this:
- Conduct a systematic review using PRISMA guidelines, focusing on studies with standardized potency metrics (e.g., vasoconstriction assays).
- Perform meta-regression to identify confounding variables (e.g., formulation pH, occlusion during application).
- Validate findings via head-to-head trials in ex vivo human skin, ensuring blinding and randomization .
Q. How can structural-activity relationship (SAR) studies optimize this compound derivatives for reduced adverse effects?
SAR analysis should focus on modifying the C16/C17 ester groups to alter receptor binding and metabolic stability. Steps include:
Synthesis : Introduce fluorinated or unsaturated side chains.
In vitro testing : GR binding affinity (competitive binding assays) and transactivation/transrepression ratios (reporter gene assays).
In vivo testing : Topical irritation potential (murine models) and metabolic half-life (LC-MS/MS).
Prioritize derivatives with high therapeutic indices (efficacy vs. skin atrophy) .
Methodological Considerations
- Data Reproducibility : Document experimental protocols in supplementary materials, including reagent lot numbers and equipment calibration records .
- Statistical Rigor : Report effect sizes, confidence intervals, and intracluster correlation coefficients for clustered data (e.g., multi-donor skin samples) .
- Ethical Compliance : For human tissue studies, obtain informed consent and adhere to institutional review board (IRB) guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
